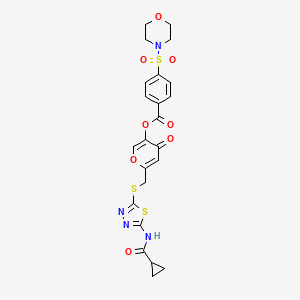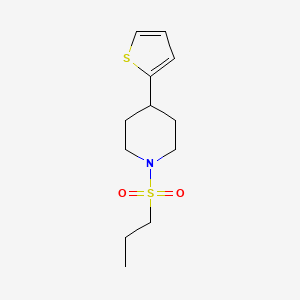![molecular formula C13H7Cl3F3N3 B2480933 (Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride CAS No. 338795-18-9](/img/structure/B2480933.png)
(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex reactions, including cyclocondensation and oxidative addition. For instance, the synthesis of benzoyl(1-pyridinio)methanide complexes with cobalt demonstrates the utilization of oxidative addition reactions of N-phenacylpyridinium halides to diaquabis(dimethylglyoximato)cobalt(II) in air, showcasing the methodological approach to creating complex structures (Saito, 1978)(Saito, 1978).
Molecular Structure Analysis
The molecular structure of related compounds can be characterized by various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. For example, compounds such as "4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one" have been thoroughly analyzed to ascertain their molecular geometry, demonstrating the importance of structural determination in understanding chemical behavior (Özdemir et al., 2015)(Özdemir et al., 2015).
Chemical Reactions and Properties
The reactivity of similar compounds can be explored through their participation in various chemical reactions. For instance, the preparation and reactivity of ylide complexes of cobalt have been studied to reveal the mechanisms underlying oxidative addition reactions, offering insights into the chemical properties of the compounds involved (Saito, 1978)(Saito, 1978).
Physical Properties Analysis
Physical properties such as solubility, melting point, and phase behavior are crucial for understanding the applications of a compound. The phase behavior of selectively fluorinated compounds, for example, has been analyzed to determine their thermal properties, which are essential for material science applications (Fasina et al., 2004)(Fasina et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, are fundamental for predicting the behavior of compounds in various environments. Studies on the synthesis and reactivity of cobalt ylide complexes offer detailed insights into the chemical properties of these compounds, contributing to a deeper understanding of their potential applications (Saito, 1978)(Saito, 1978).
Applications De Recherche Scientifique
Fungicide Fluazinam
The compound has been studied as a key ingredient in the fungicide fluazinam. Its crystal structure reveals a dihedral angle between the pyridine and benzene ring planes, forming a three-dimensional network that's crucial for its fungicidal properties (Youngeun Jeon et al., 2013).
Synthesis of Antibacterial Compounds
Research has focused on the synthesis of novel 1,3,4-thiadiazole derivatives using this compound. These derivatives have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antibacterial agents (Fatma M. Saleh et al., 2020).
Stereochemical Basis for Anticonvulsant Activity
The compound has been part of a study exploring the stereochemical basis for anticonvulsant activity. The research demonstrated how its molecular structure shares common features with other anticonvulsant drugs, suggesting its potential in this field (A. Camerman et al., 2006).
Synthesis of Novel Thiazolidin-4-one Derivatives
It's been used in the synthesis of pyridin-2-yl substituted 2-imino-thiazolidine-4-one derivatives. These compounds have been studied for their potential pharmaceutical applications, given their unique structural properties (A. Mobinikhaledi et al., 2009).
Quantum Calculations in Chemistry
The compound has played a role in studies involving quantum calculations in chemistry, particularly in the synthesis of 1,3-thiazoles and 1,3,4-thiadiazole derivatives. This research provides insight into the electronic structure of these compounds, which is crucial for understanding their chemical properties (K. Dawood et al., 2013).
Polymerization Processes
This compound has been used in studies investigating the living cationic polymerization of isobutylene. Its role in these processes contributes to a better understanding of polymer chemistry and potential applications in material science (R. Storey et al., 1995).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetphosphopantetheinyl transferases (PPTases) . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence .
Mode of Action
It is hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups and transmetalation of formally nucleophilic organic groups .
Result of Action
It is known that the inhibition of pptases can attenuate secondary metabolism and thwart bacterial growth .
Propriétés
IUPAC Name |
(1Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzenecarbohydrazonoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3N3/c14-9-3-1-7(2-4-9)11(16)21-22-12-10(15)5-8(6-20-12)13(17,18)19/h1-6H,(H,20,22)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWCMMGJORQLDH-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2480851.png)


![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)

![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)

![Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2480865.png)
![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)
![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)